ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
Description
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl-linked propanoate ester. This scaffold is structurally related to Toll-like receptor 4 (TLR4) ligands and kinase inhibitors reported in recent studies .
The propanoate ester group enhances solubility compared to free acids, while the 4-methylphenyl substituent may influence lipophilicity and receptor binding. Synthetic routes for similar compounds typically involve coupling reactions using activating agents like HATU, followed by purification via reverse-phase chromatography .
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-28-21(27)14(3)29-22-24-18-16-7-5-6-8-17(16)23-19(18)20(26)25(22)15-11-9-13(2)10-12-15/h5-12,14,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVZYWZDZRBUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimidoindole Moiety: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimidoindole structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a thiol reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like amines or alkoxides replace the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol
Scientific Research Applications
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s indole nucleus makes it a candidate for studying its interactions with biological receptors and enzymes.
Medicine: Due to its potential biological activities, it is investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors and enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
The 4-methylphenyl group at position 3 is a key structural feature. Analogous compounds with alternative aryl substituents exhibit distinct electronic and steric effects:
- 3-Methoxyphenyl analog (3-(3-methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one): The methoxy group increases electron density, possibly stabilizing interactions with aromatic residues in target proteins .
- 4-Ethoxyphenyl analog (3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one): The ethoxy group extends hydrophobicity, which may enhance membrane permeability .
Table 1: Impact of Aryl Substituents on Key Properties
Modifications to the Sulfanyl-Linked Side Chain
The propanoate ester group distinguishes the target compound from analogs with acetamide or shorter chains:
- Acetamide derivatives (e.g., N-cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetamide): These exhibit higher hydrogen-bonding capacity, improving target affinity but reducing oral bioavailability .
- tert-Butyl ester analogs (e.g., tert-butyl 2-((5-dodecyl-4-oxo-3-phenyl-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetate): The bulky tert-butyl group increases steric hindrance, slowing metabolic hydrolysis and prolonging half-life .
Table 2: Side Chain Modifications and Pharmacokinetic Properties
Biological Activity
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a complex organic compound with potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyrimidoindole derivatives, characterized by a pyrimidine ring fused with an indole structure. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine core and the introduction of the sulfanyl group.
Synthetic Route
- Formation of the Pyrimidoindole Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Final Esterification : The compound is esterified to yield this compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10 | Inhibition of PI3K/Akt signaling pathway |
The compound's mechanism involves:
- Inhibition of Key Enzymes : It targets specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : Prevents progression through critical phases of the cell cycle.
Case Studies
-
In Vitro Study on HeLa Cells :
- A study demonstrated that treatment with this compound led to a significant reduction in cell viability (p < 0.01) compared to control groups.
-
Combination Therapy :
- In combination with conventional chemotherapeutics like cisplatin, the compound showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination therapy strategies.
Pharmacological Profiles
The pharmacokinetics and toxicity profiles are crucial for evaluating this compound's potential as a therapeutic agent. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with several active metabolites.
- Toxicity : Low toxicity observed in animal models at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
